Product packaging for Neopentyl glycol dimethacrylate(Cat. No.:CAS No. 1985-51-9)

Neopentyl glycol dimethacrylate

Cat. No.: B154597
CAS No.: 1985-51-9
M. Wt: 240.29 g/mol
InChI Key: ULQMPOIOSDXIGC-UHFFFAOYSA-N
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Description

Significance and Role of Neopentyl Glycol Dimethacrylate as a Reactive Monomer and Crosslinking Agent in Advanced Materials

NPGDMA's primary role in polymer synthesis is that of a reactive monomer and a crosslinking agent. smolecule.com As a monomer, it participates in polymerization reactions, forming the backbone of the resulting polymer. Its difunctional nature, meaning it has two reactive methacrylate (B99206) groups, allows it to act as a crosslinking agent, forming bridges between polymer chains. This crosslinking is fundamental to the creation of robust, three-dimensional polymer networks.

The rigid neopentyl backbone of NPGDMA offers several advantages. It reduces the amount of free volume within the polymer structure, which in turn enhances thermal stability and mechanical rigidity. This steric hindrance also contributes to lower polymerization shrinkage, a critical factor in applications requiring high precision, such as dental composites and 3D printing. Furthermore, the branched structure provides superior hydrolytic stability compared to linear di(meth)acrylates like ethylene (B1197577) glycol dimethacrylate (EGDMA), making NPGDMA-based materials more resistant to degradation in aqueous environments.

These properties make NPGDMA a valuable component in a wide array of advanced materials:

Dental Composites: It enhances the mechanical strength, wear resistance, and efficiency of polymerization in dental fillings and restorative materials.

3D Printing Resins: NPGDMA provides rigidity and rapid curing under UV light, which is essential for high-resolution 3D printing. sigmaaldrich.com

Coatings and Adhesives: In coatings, it improves hardness, scratch resistance, and durability. myskinrecipes.com In adhesives, it contributes to strong bonding and thermal stability. smolecule.commyskinrecipes.com

Optical Medical Devices: Its properties are utilized to improve the oxygen permeability and hardness of materials used in applications like contact lenses.

Overview of Historical and Contemporary Research Trajectories

Historically, research on NPGDMA focused on its synthesis and fundamental polymerization behavior. Early studies established methods for its preparation, primarily through the esterification of neopentyl glycol with methacrylic acid. smolecule.com These foundational studies paved the way for its use as a crosslinking agent in various polymer systems.

Contemporary research has shifted towards optimizing the performance of NPGDMA in specific, high-performance applications. A significant area of investigation is in the field of dental materials, where researchers continuously seek to improve the longevity and biocompatibility of dental composites by incorporating NPGDMA and other specialized monomers.

Another major research trajectory is in the rapidly evolving field of 3D printing. The ability of NPGDMA to facilitate rapid photopolymerization makes it a key component in the development of novel resins with tailored mechanical properties for various additive manufacturing processes. smolecule.com

Furthermore, ongoing research explores the use of NPGDMA in creating advanced materials with enhanced functionalities. This includes the development of polymer electrolytes for batteries and supercapacitors, where the addition of NPGDMA can enhance conductivity and ion transport. sigmaaldrich.com There is also interest in its use for creating porous bone grafts with improved cell attachment and nutrient exchange for tissue engineering applications. sigmaaldrich.com

Scope and Research Objectives for this compound

The scope of research on NPGDMA is broad, encompassing fundamental polymer chemistry, materials science, and biomedical engineering. Key research objectives for this versatile monomer include:

Development of Novel Polymer Architectures: Researchers are exploring new ways to incorporate NPGDMA into copolymers and polymer networks to achieve unprecedented control over material properties. This includes synthesizing polymers with precisely defined microstructures for targeted applications.

Enhancement of Material Performance: A primary objective is to further improve the mechanical, thermal, and chemical resistance of materials by optimizing the concentration and role of NPGDMA in the polymer matrix. This is particularly relevant for demanding applications in the aerospace, automotive, and electronics industries.

Biomedical Applications: A growing area of research is focused on leveraging the properties of NPGDMA to create new biocompatible and biodegradable materials for drug delivery systems, medical implants, and tissue engineering scaffolds.

Sustainable Polymer Chemistry: In line with global trends, there is an increasing focus on developing more sustainable methods for the synthesis of NPGDMA and for the recycling of NPGDMA-containing polymers. Recent studies have explored the use of neopentyl glycol as a solvent for the chemical recycling of complex PET waste, highlighting a potential circular economy approach. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O4 B154597 Neopentyl glycol dimethacrylate CAS No. 1985-51-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H20O4/c1-9(2)11(14)16-7-13(5,6)8-17-12(15)10(3)4/h1,3,7-8H2,2,4-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQMPOIOSDXIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(C)(C)COC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30619-19-3
Record name Neopentyl glycol dimethacrylate homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=30619-19-3
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DSSTOX Substance ID

DTXSID5044867
Record name 2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate)
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Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester
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CAS No.

1985-51-9
Record name Neopentyl glycol dimethacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1985-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neopentanediol dimethacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985519
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate)
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Record name 2,2-dimethyl-1,3-propanediyl bismethacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.234
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Record name NEOPENTYL GLYCOL DIMETHACRYLATE
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Synthetic Methodologies and Reaction Kinetics for Neopentyl Glycol Dimethacrylate

Esterification Pathways for Neopentyl Glycol Dimethacrylate Synthesis

The synthesis of this compound can be achieved through two main esterification pathways: direct esterification and transesterification.

Direct Esterification of Neopentyl Glycol with Methacrylic Acid

Direct esterification involves the reaction of neopentyl glycol with methacrylic acid, typically in the presence of an acidic catalyst. This equilibrium reaction produces NPGDMA and water. To drive the reaction towards the product side, the water formed during the reaction is continuously removed, often through azeotropic distillation using an organic solvent. google.com

Various acidic catalysts are employed to facilitate the direct esterification of neopentyl glycol with methacrylic acid. Commonly used homogeneous catalysts include p-toluenesulfonic acid, sulfuric acid, and phosphoric acid. pnu.ac.ir Heterogeneous catalysts, such as acidic ion-exchange resins, have also been investigated for this purpose. pnu.ac.ir

Studies have shown that sodium bisulfate (NaHSO₄) is an effective catalyst for this reaction, demonstrating good catalytic activity. google.com When comparing different types of catalysts, including solid acids, alkali metals, and organotin compounds for the synthesis of NPGDMA via transesterification, sodium bisulfate was found to have better esterification catalytic activity than p-methyl benzenesulfonic acid. google.com

Here is a table summarizing various catalysts used in the synthesis of NPGDMA:

Table 1: Catalytic Systems for this compound Synthesis
Catalyst Type Specific Catalyst Synthesis Method Reference
Acidic p-methyl benzenesulfonic acid Direct Esterification
Acidic Sodium Bisulfate (NaHSO₄) Direct Esterification google.com
Acidic Sulfuric Acid Direct Esterification asianpubs.org
Acidic p-toluenesulfonic acid Direct Esterification pnu.ac.ir
Acidic Phosphoric acid Direct Esterification pnu.ac.ir
Optimization of Reaction Conditions for this compound Yield and Purity

The yield and purity of this compound are significantly influenced by reaction conditions. Key parameters that are optimized include temperature, pressure, molar ratio of reactants, and catalyst concentration.

For the direct esterification of neopentyl glycol with hexanoic acid using sulfuric acid as a catalyst, the optimal conditions were found to be a temperature of 423 K, a pressure of 0.5 kPa, a catalyst concentration of 0.5% w/w, and a hexanoic acid to neopentyl glycol molar ratio of 3:1, which resulted in a 99% conversion of neopentyl glycol. asianpubs.org In another study on the esterification of neopentyl glycol with acetic acid, a 95% yield of NPG diacetate was achieved at an optimal temperature of 100–110℃ over 20–22 hours with an eightfold molar excess of the acid. finechem-mirea.ru

The removal of water through azeotropic distillation is a critical step for maximizing the forward reaction and achieving high yields. google.com Subsequent purification steps, such as vacuum distillation, are often employed to remove unreacted monomers, catalysts, and other impurities to obtain a high-purity product. google.com

Table 2: Optimized Reaction Conditions for Esterification

Reactants Catalyst Optimal Temperature Molar Ratio (Acid:Alcohol) Yield/Conversion Reference
Neopentyl Glycol, Hexanoic Acid Sulfuric Acid 423 K 3:1 99% Conversion asianpubs.org
Neopentyl Glycol, Acetic Acid Self-catalyzed 100–110℃ 8:1 95% Yield finechem-mirea.ru

During the esterification process to synthesize this compound, the presence of heat and acidic catalysts can induce the premature polymerization of the methacrylate (B99206) groups. To prevent this undesirable side reaction, polymerization inhibitors are added to the reaction mixture.

Transesterification Processes for this compound Production

Transesterification is an alternative route to produce this compound. This method involves the reaction of neopentyl glycol with an ester of methacrylic acid, typically methyl methacrylate. google.com An advantage of this process is the potential for high efficiency and reduced formation of polymer byproducts.

A variety of catalysts can be used to facilitate the transesterification reaction for NPGDMA production. These can be broadly categorized into acidic, basic, and organometallic catalysts. google.com

Composite catalysts, such as a combination of carbonate and thiocyanate (B1210189), have been shown to be effective, offering good catalytic effect, shorter reaction times, and improved reaction efficiency. google.com Specific examples of carbonate catalysts include potassium carbonate, sodium carbonate, and calcium carbonate, while thiocyanate catalysts include potassium thiocyanate and sodium thiocyanate. google.com

Alkali metal catalysts like sodium hydroxide, potassium hydroxide, and potassium carbonate have also been investigated, with potassium carbonate showing better catalytic activity in some cases. google.com Organotin catalysts such as dibutyltin (B87310) oxide and dibutyltin dilaurate have also been explored, with dibutyltin oxide demonstrating better performance. google.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Neopentyl glycol
Methacrylic acid
p-toluenesulfonic acid
Sodium bisulfate
Sulfuric acid
Phosphoric acid
Hexanoic acid
Acetic acid
Hydroquinone
Phenothiazine
Methyl methacrylate
Potassium carbonate
Sodium carbonate
Calcium carbonate
Potassium thiocyanate
Sodium thiocyanate
Sodium hydroxide
Potassium hydroxide
Dibutyltin oxide
Dibutyltin dilaurate
Water
p-methyl benzenesulfonic acid
Reactive Distillation Techniques in Transesterification

Reactive distillation stands out as a highly effective method for the synthesis of this compound via transesterification. google.comgoogle.com This process integrates the chemical reaction and the separation of products within a single unit, offering significant advantages over traditional batch reactor systems. researchgate.net The synthesis typically involves the transesterification of neopentyl glycol with methyl methacrylate. google.comgoogle.com

In this setup, the reactants, neopentyl glycol and an excess of methyl methacrylate, are heated in a reaction kettle in the presence of a catalyst and a polymerization inhibitor. google.comgoogle.com As the reaction proceeds, the volatile byproduct, methanol (B129727), is continuously removed from the reaction mixture. google.comgoogle.com This is achieved by leveraging the formation of an azeotrope between the excess methyl methacrylate and the methanol byproduct. google.comgoogle.com The azeotrope has a lower boiling point than the individual reactants and the main product, allowing it to be selectively vaporized and removed from the top of the distillation column. google.com

The continuous removal of methanol is crucial as it shifts the reaction equilibrium towards the formation of the desired product, this compound. google.comgoogle.com This leads to a higher conversion rate and a shorter reaction time. google.com The overhead vapor, rich in the methanol-methyl methacrylate azeotrope, can be collected, purified, and the methyl methacrylate can be recycled back into the reactor, reducing waste and improving the process economy. google.comgoogle.com

Key operating parameters for the reactive distillation process are carefully controlled to optimize the yield and purity of the product. google.com

Table 1: Operating Parameters for Reactive Distillation Synthesis of this compound

Parameter Value Purpose
Reactant Molar Ratio (Methyl Methacrylate : Neopentyl Glycol) 3.0–6.0 : 1 Ensures an excess of methyl methacrylate to drive the reaction and facilitate azeotropic removal of methanol. google.comgoogle.com
Reaction Start Temperature 95–110 °C Initiates the transesterification reaction. google.com
Reaction End Temperature 110–130 °C Ensures completion of the reaction. google.com
Efficiency Enhancement and Byproduct Reduction in Transesterification

Several strategies are employed to enhance the efficiency of the transesterification process for producing this compound and to minimize the formation of unwanted byproducts.

Byproduct Removal: The primary method for enhancing efficiency in this synthesis is the timely removal of the methanol byproduct through reactive distillation, as detailed previously. google.comgoogle.com This continuous removal prevents the reverse reaction from occurring, thereby increasing the yield of this compound and significantly reducing the polymer content in the final product. google.com

Process Intensification: The use of reactive distillation itself is a form of process intensification that leads to enhanced efficiency. By combining reaction and separation, it reduces the number of required unit operations, decreases the reactor volume, and lowers energy consumption compared to a conventional process involving a reactor followed by a series of distillation columns. researchgate.net

Table 2: Methods for Efficiency Enhancement and Byproduct Reduction

Method Description Benefit
Reactive Distillation Combines reaction and separation in one unit. Shifts equilibrium, increases conversion, shortens reaction time, and reduces polymer formation. google.comgoogle.com
Efficient Catalyst System Use of recyclable composite catalysts (e.g., carbonate and thiocyanate). Shortens reaction time and improves catalytic effect. google.com
Effective Polymerization Inhibitor Use of nitrox free radical inhibitors. Reduces the required amount of inhibitor and improves polymerization inhibition. google.com

| Azeotropic Byproduct Removal | Excess methyl methacrylate forms an azeotrope with methanol for easy removal. | Promotes the forward reaction and allows for the recycling of unreacted methyl methacrylate. google.comgoogle.com |

Purification Techniques for Research-Grade this compound

Following the synthesis, the crude product containing this compound must undergo purification to achieve the high purity required for research-grade applications. This typically involves a multi-step process to remove unreacted raw materials, the catalyst, the polymerization inhibitor, and any heavy byproducts. google.comgoogle.com

The initial purification step often involves vacuum distillation. google.com This process effectively separates the volatile components from the non-volatile ones. Excess methyl methacrylate is typically the first component to be removed under reduced pressure. google.comgoogle.com

Following the removal of excess reactants, a further distillation or flashing step is used to separate the pure this compound from the catalyst, inhibitor, and any high-boiling point impurities or polymers. google.comgoogle.com This can be achieved through flash distillation or by using a purification column operated at atmospheric or reduced pressure. google.comgoogle.com In one method, the crude product is transferred to a separation kettle where it is distilled under reduced pressure, yielding a product with a purity greater than 99.0%. google.com

For removing trace impurities, such as residual salts or color bodies, other techniques can be employed. Liquid-liquid extraction can be used to remove salts by using a solvent system that dissolves the desired product but not the inorganic impurities. google.com Another effective method for removing dyes and other trace organic impurities is treatment with activated carbon. researchgate.netrsc.org This technique has been shown to successfully increase the purity of similar monomers by effectively adsorbing impurities. researchgate.netrsc.org

Table 3: Purification Steps for Research-Grade this compound

Step Technique Purpose Target Purity
1 Reduced Pressure Distillation Removal of excess methyl methacrylate. Intermediate
2 Vacuum Distillation / Flash Distillation Separation of the final product from the catalyst, inhibitor, and heavy byproducts. >99.0% google.com

Polymerization Mechanisms and Kinetic Studies of Neopentyl Glycol Dimethacrylate

Free-Radical Polymerization of Neopentyl Glycol Dimethacrylate

Free-radical polymerization is a primary method for converting this compound monomers into a cross-linked polymer network. This process involves the sequential steps of initiation, propagation, and termination, driven by free-radical species. fiveable.meyoutube.com The kinetics of this chain reaction are influenced by factors such as monomer concentration, initiator efficiency, and temperature. fiveable.me

Homopolymerization Kinetics and Mechanisms of this compound

The homopolymerization of a difunctional monomer like this compound leads to the formation of a three-dimensional network structure. The polymerization mechanism follows the standard free-radical pathway. stanford.edu The kinetics, however, are complex. Initially, the rate of polymerization () is chemically controlled. nist.gov As the reaction progresses and a cross-linked network forms, the mobility of the growing polymer chains and macroradicals becomes restricted. nist.gov Consequently, the termination step, which relies on the diffusion of these large radicals to react with each other, slows down significantly. nist.gov This leads to a diffusion-controlled kinetic regime. nist.govnih.gov

The rate of polymerization can be expressed by the general equation:

where is the propagation rate constant, [M] is the monomer concentration, and [M•] is the concentration of active radical centers. fiveable.me Under the steady-state assumption, where the rate of radical initiation equals the rate of termination, the kinetics can be further detailed. stanford.edu However, for dimethacrylate systems, this model is complicated by changes in the termination rate constant () as the polymer network develops. nist.gov

Influence of Chain Transfer Agents on this compound Polymerization

The introduction of a chain transfer agent (CTA) significantly modifies the polymerization kinetics and the resulting polymer structure. In a study involving the bulk polymerization of this compound, lauryl mercaptan was used as a chain transfer agent. researchgate.netresearchmap.jp The primary role of the CTA is to terminate a growing polymer chain and initiate a new one, which effectively reduces the primary chain length. rug.nl This reduction was found to be substantial enough to make the polymerization behavior of the vinyl monomer (NPGDMA) comparable to that of allyl polymerizations. researchgate.netresearchmap.jp

The effectiveness of a CTA is quantified by the chain transfer constant (), which is the ratio of the rate constant for chain transfer () to the propagation rate constant (). fiveable.me By controlling the primary chain length, CTAs influence key aspects of the polymerization process, as detailed in the table below.

Table 1: Effects of Lauryl Mercaptan as a Chain Transfer Agent in NPGDMA Polymerization

Parameter Observation in the Presence of Lauryl Mercaptan Source
Primary Chain Length Reduced to an order comparable to that in allyl polymerizations. researchgate.netresearchmap.jp
Trommsdorff Effect The autoacceleration effect was not observed. researchgate.netresearchmap.jp
Gelation Behavior The deviation of the actual gel point from the theoretical one was similar to that of diallyl terephthalate (B1205515) (DAT) polymerization. researchgate.net
Gel Swelling Ratio The gel obtained just beyond the gel point exhibited a very high swelling ratio. researchgate.net
Microgelation No microgelation was observed up to the gel point. researchgate.net

Investigation of Gelation Behavior and Trommsdorff Effect in this compound Systems

Gelation is a critical phenomenon in the polymerization of difunctional monomers like NPGDMA, marking the transition from a liquid state to a solid, cross-linked gel. A key characteristic often observed in bulk free-radical polymerization is the Trommsdorff effect, or autoacceleration, where the polymerization rate dramatically increases at a certain conversion. researchgate.netrsc.org This effect is typically caused by a significant decrease in the termination rate constant due to increased viscosity and restricted mobility of polymer chains, while smaller monomer molecules can still diffuse to the propagating radicals. rug.nlresearchgate.net

However, in the bulk polymerization of this compound in the presence of lauryl mercaptan as a chain transfer agent, no Trommsdorff effect was observed, even after the gel point conversion had been passed. researchgate.netresearchmap.jp This behavior is atypical for a divinyl monomer but is characteristic of the bulk polymerization of multiallyl compounds. researchgate.net The suppression of autoacceleration is attributed to the action of the chain transfer agent, which keeps the primary chain lengths short. researchgate.netresearchmap.jp Further investigation revealed that the gel formed just after the gelation point had a very high swelling ratio, and the variation of molecular weight distribution with conversion was quite similar to that seen in diallyl terephthalate polymerization. researchgate.net

Absence of Microgelation Phenomena in this compound Polymerization

In the polymerization of many multivinyl monomers, the formation of intramolecularly cross-linked, dense polymer particles, known as microgels, is often proposed to explain deviations from ideal polymerization kinetics, such as delayed gelation. researchgate.net However, a study on the free-radical cross-linking polymerization of this compound with lauryl mercaptan found no evidence of microgelation occurring up to the gel point. researchgate.net This finding suggests that the polymerization proceeds in a more homogeneous manner than systems where microgelation is a dominant feature. The absence of these dense particle formations contributes to the observed polymerization behavior, which shows no substantial difference from allyl polymerizations when primary chain lengths are controlled. researchgate.net

Photopolymerization of this compound

Photopolymerization offers a method for the rapid, spatially controlled curing of NPGDMA, typically initiated by ultraviolet (UV) light. This process is fundamental to applications such as dental materials and coatings. researchgate.net

UV-Initiated Polymerization Dynamics and Rates for this compound

The dynamics of UV-initiated polymerization are commonly studied using techniques like photo-differential scanning calorimetry (photo-DSC). researchgate.netmdpi.com This method measures the heat released during the exothermic polymerization reaction as a function of time upon exposure to UV radiation, allowing for the determination of the rate of polymerization () and the degree of monomer conversion. mdpi.com

For acrylate (B77674) and methacrylate (B99206) systems, the polymerization rate is highly dependent on the type and concentration of the photoinitiator, as well as the intensity of the UV light. nih.govmdpi.com In a study on the UV-induced cotelomerization of acrylic monomers, it was found that as the photoinitiator concentration increased, the reaction rate also increased. mdpi.com The kinetics of such photopolymerization reactions are often described by an autocatalytic model. dntb.gov.ua The presence of oxygen can inhibit the free-radical process, particularly impacting the cure at the surface. nih.gov

Table 2: Representative Kinetic Parameters in UV-Photopolymerization of Acrylate Systems

Photoinitiator System Initiator Conc. (wt%) Max. Reaction Rate (Rp,max) (%/s) Conversion at Rp,max (%) Final Conversion (%)
α-Hydroxyalkylphenone 0.5 ~0.8 ~15 ~65
α-Hydroxyalkylphenone 1.0 ~1.2 ~12 ~70
Acylphosphine Oxide 0.5 ~2.5 ~8 ~85
Acylphosphine Oxide 1.0 ~3.5 ~7 ~90

Note: This table is a generalized representation based on kinetic studies of similar acrylate systems to illustrate typical trends. Data is illustrative and not specific to NPGDMA. mdpi.com

Role of this compound in Photopolymerizable Resin Formulations

This compound is a key component in many photopolymerizable resin formulations due to its ability to undergo rapid polymerization upon exposure to UV light. This characteristic is essential for applications requiring precise, three-dimensional structures. As a crosslinking agent, NPGDMA plays a crucial role in forming robust polymer networks. smolecule.comcymitquimica.com The two methacrylate functional groups on the NPGDMA molecule allow it to form covalent bonds between polymer chains, a process that significantly enhances the mechanical strength, thermal stability, and chemical resistance of the final cured material. smolecule.comcymitquimica.com

The inclusion of NPGDMA in photopolymerizable resins offers several benefits:

Enhanced Mechanical Properties: The crosslinking nature of NPGDMA leads to polymers with increased hardness and tensile strength. cymitquimica.com

Rapid Curing: NPGDMA's reactivity under UV light facilitates fast and efficient polymerization, which is critical in many industrial processes. smolecule.com

Photopolymerization-Induced Phase Separation (PhIPS) Phenomena in this compound Systems

Photopolymerization-Induced Phase Separation (PhIPS) is a phenomenon that can occur in multicomponent resin systems, including those containing this compound. This process involves the separation of different chemical phases as the polymerization reaction proceeds. The initial homogeneous mixture of monomers and other components becomes thermodynamically unstable as the polymer network forms, leading to the formation of distinct phases. nih.gov

The mechanism of phase separation can occur through two primary pathways: nucleation and growth (N&G) or spinodal decomposition (SD). nih.gov The specific mechanism and the resulting morphology of the phase-separated structure are influenced by several factors, including the composition of the resin, the rate of polymerization, and the temperature. nih.govuiowa.edu

In systems containing NPGDMA, PhIPS can be intentionally utilized to create materials with tailored properties. By controlling the phase separation process, it is possible to generate nano- or micro-structured materials with unique physical and mechanical characteristics. uiowa.edu For instance, the introduction of a second, immiscible component can lead to the formation of a heterogeneous network. This can be advantageous in applications where properties like toughness or controlled porosity are desired. The study of PhIPS in dimethacrylate systems, such as those with triethylene glycol dimethacrylate (TEGDMA), has shown that the resulting phase structure can compensate for volumetric shrinkage during polymerization. nih.govnih.gov

Advanced Polymerization Techniques Utilizing this compound

Beyond conventional photopolymerization and thermal polymerization, this compound is also employed in more advanced polymerization techniques to create polymers with highly controlled architectures.

Transfer-Dominated Branching Radical Telomerisation (TBRT) is a specialized free-radical polymerization technique used for the homopolymerization of multi-vinyl monomers like NPGDMA. rsc.orgrsc.org This method allows for the synthesis of soluble, branched polymers by manipulating the reaction conditions to favor chain transfer over propagation, thereby preventing the formation of an insoluble crosslinked gel. rsc.orgresearchgate.net In a typical TBRT process, a multi-vinyl monomer (referred to as a taxogen) is polymerized in the presence of a chain transfer agent (telogen). researchgate.net

A significant finding in the TBRT of NPGDMA is the formation of highly cyclized structures, even at relatively high reaction concentrations. rsc.orgrsc.orgresearchgate.net This phenomenon is attributed to "geometry-directed cyclization." rsc.orgrsc.org The specific geometry of the NPGDMA molecule, with its quaternary carbon at the center of the aliphatic chain, brings the two methacrylate groups into close proximity, favoring intramolecular cyclization over intermolecular propagation. rsc.orgresearchgate.net This leads to the formation of small cycles within the polymer structure. researchgate.net

The propensity for cyclization in NPGDMA under TBRT conditions is a notable departure from the behavior of less constrained dimethacrylates. rsc.org This high degree of cyclization allows for the use of lower concentrations of the telogen (chain transfer agent) to suppress gelation and form soluble branched polymers. rsc.orgrsc.org In some cases, up to 50% of the NPGDMA residues can be involved in cycle formation. rsc.org

As with other cyclization reactions in polymerization, dilution of the reaction mixture is expected to favor intramolecular cyclization. rsc.orgrsc.org Studies on the TBRT of NPGDMA have confirmed that increasing the dilution of the reaction leads to a higher degree of cyclization. rsc.orgrsc.org The resulting polymers exhibit an unprecedented level of cyclization. rsc.orgrsc.org

Interestingly, the impact of increased reaction temperature on the cyclization of NPGDMA in TBRT appears to be limited. rsc.orgrsc.org While temperature can significantly affect the degradation of the initiator and the chain-transfer coefficient in other TBRT systems, the degree of cyclization in NPGDMA polymers remains remarkably similar across different temperatures. rsc.org

The table below summarizes the key aspects of NPGDMA polymerization discussed:

Polymerization TechniqueKey FeaturesResulting Polymer Structure
Photopolymerization Rapid curing under UV light, use of photoinitiators. Crosslinked network with high mechanical strength and thermal stability. smolecule.com
Photopolymerization-Induced Phase Separation (PhIPS) Phase separation occurs during polymerization. nih.govHeterogeneous, nano/micro-structured materials with tailored properties. uiowa.edu
Thermal Polymerization Initiated by heat and thermal initiators. Rigid, thermosetting crosslinked polymer.
Transfer-Dominated Branching Radical Telomerisation (TBRT) Controlled radical polymerization favoring chain transfer. rsc.orgresearchgate.netSoluble, highly branched polymer with significant cyclization. rsc.orgresearchgate.net

Comparative Analysis of this compound with Ethylene (B1197577) Glycol Dimethacrylate in TBRT

A comparative analysis between this compound (NPGDMA) and Ethylene glycol dimethacrylate (EGDMA) under Transfer-dominated Branching Radical Telomerisation (TBRT) conditions highlights significant differences in their polymerization behavior. Using Bromotrichloromethane as the telogen, studies have identified the conditions under which the polymerization can be controlled to avoid gelation. rsc.org

A critical parameter in this process is the initial molar ratio of the monomer to the telogen. For NPGDMA, soluble polymers could be successfully formed without gelation at monomer-to-telogen ratios ([NPGDMA]₀/[Telogen]₀) greater than 1.00. In contrast, the limiting gel point ratio for EGDMA under similar conditions was found to be approximately 0.85. rsc.org This indicates that NPGDMA has a greater resistance to gelation in a TBRT system, allowing for the formation of soluble branched polymers under conditions where EGDMA would form an insoluble network.

Table 1: Comparative Gel Point Ratios in TBRT

MonomerLimiting Gel Point Ratio ([Monomer]₀/[Telogen]₀)Outcome
This compound (NPGDMA)> 1.00Soluble Polymer
Ethylene glycol dimethacrylate (EGDMA)≈ 0.85Gelation Occurs

This difference is attributed to the higher propensity of NPGDMA to form cyclized structures, which reduces the number of pendant vinyl groups available for intermolecular crosslinking reactions that lead to gelation. rsc.org

Initiated Chemical Vapor Deposition (iCVD) for this compound Thin Films

Initiated Chemical Vapor Deposition (iCVD) is a solvent-free technique for synthesizing thin polymer films directly onto a substrate from vapor-phase precursors. svc.orgrsc.org This method is particularly advantageous for creating highly conformal, pure, and pinhole-free polymer coatings on various surfaces, including those with complex geometries. svc.orgnih.gov

The iCVD process involves introducing a monomer and a thermally labile initiator into a vacuum chamber. The initiator is thermally decomposed into radical species by passing over a heated filament array. These initiator radicals then react with the monomer molecules adsorbed on a cooled substrate, initiating free-radical polymerization directly on the surface. svc.org This process allows for precise control over film thickness, from nanometers to micrometers. nih.gov

While specific studies focusing exclusively on the iCVD of this compound are not extensively detailed in the provided sources, the process is well-established for other dimethacrylate monomers, such as Ethylene glycol dimethacrylate (EGDMA). core.ac.uk EGDMA is often used in iCVD as a crosslinking agent to enhance the mechanical stability and solvent resistance of the resulting polymer films. core.ac.uk Given its structural similarity as a divinyl monomer, NPGDMA can be utilized in the iCVD process to produce highly crosslinked polymer thin films. The use of a dimethacrylate like NPGDMA would result in a network polymer structure, offering enhanced durability. nih.gov

Table 2: Typical Process Parameters for Initiated Chemical Vapor Deposition (iCVD)

ParameterTypical RangePurpose
Filament Temperature400 - 600 °CDecomposes initiator into radicals
Substrate TemperatureMaintained at ~25 °CPromotes monomer adsorption and polymerization
Chamber Pressure~1 TorrMaintains vapor phase for reactants
Gas Flow Rates10 - 100 sccmControls reactant concentration

Data compiled from sources svc.orgfrontiersin.org.

Crosslinking Network Formation and Architecture Development with Neopentyl Glycol Dimethacrylate

Neopentyl Glycol Dimethacrylate as a Difunctional Crosslinking Monomer

This compound (NPGDMA) is classified as a difunctional methacrylate (B99206) monomer. Its chemical structure is characterized by a central neopentyl glycol (2,2-dimethyl-1,3-propanediol) core, which is a rigid and sterically hindered group, with two methacrylate functional groups attached at either end via ester linkages. smolecule.com This "difunctional" nature—the presence of two polymerizable methacrylate groups—is the key to its primary role as a crosslinking agent in polymer synthesis. myskinrecipes.com

During polymerization, each of the two methacrylate groups can react and become incorporated into separate, growing polymer chains. By doing so, NPGDMA acts as a covalent bridge, effectively linking these chains together. This process transforms a system of linear or branched polymers into a single, continuous three-dimensional network. The rigid neopentyl backbone of NPGDMA contributes to the formation of polymers with high thermal stability and mechanical rigidity. smolecule.com This crosslinking capability is fundamental to its use in thermosetting polymers, which cure into a rigid, infusible network structure upon heating or irradiation. smolecule.com

Mechanisms of Covalent Network Formation in this compound-Based Systems

The formation of a covalent network in systems containing NPGDMA occurs through free-radical polymerization. This process can be initiated by either thermal energy, using a thermal initiator, or by electromagnetic radiation, typically ultraviolet (UV) light, in the presence of a photoinitiator. smolecule.com

The mechanism proceeds in several stages:

Initiation: The initiator (thermal or photo) decomposes to generate free radicals. This radical then attacks the carbon-carbon double bond of one of the methacrylate groups on an NPGDMA molecule, transferring the radical to the monomer and initiating a growing polymer chain.

Propagation: The newly formed monomer radical reacts with other monomer molecules (which can be NPGDMA or other monomers in the formulation). This process repeats, rapidly extending the polymer chain.

Crosslinking: Since NPGDMA is difunctional, a monomer unit that has been incorporated into a growing chain still possesses a second, unreacted methacrylate group. This pendant methacrylate group can then react with another growing chain. This reaction creates a covalent bond, or crosslink, between the two chains.

Termination: The polymerization process eventually ceases when two growing radical chains combine or through other termination reactions.

As propagation and crosslinking continue, a densely interconnected three-dimensional network is formed. sigmaaldrich.com The efficiency and rate of this network formation can be influenced by factors such as the type of initiator and the presence of inhibitors like oxygen, which can be mitigated through the use of scavengers. This rapid polymerization, especially under UV light, is critical for applications requiring precise three-dimensional structures, such as in dental materials and 3D printing. smolecule.comsigmaaldrich.com

Influence of this compound Concentration on Crosslink Density and Network Topology

The concentration of NPGDMA in a polymerizable formulation directly governs the crosslink density and the resulting network topology of the final material. Crosslink density refers to the number of crosslinks per unit volume of the polymer. A higher concentration of the difunctional NPGDMA monomer provides more potential sites for bridging between polymer chains.

Consequently, increasing the concentration of NPGDMA leads to a higher crosslink density. This denser network structure has profound effects on the material's properties:

Increased Rigidity and Hardness: A higher crosslink density restricts the mobility of the polymer chains, resulting in a stiffer and harder material.

Enhanced Thermal Stability: The covalent crosslinks increase the energy required to induce chain movement, leading to a higher glass transition temperature (Tg) and better stability at elevated temperatures.

Improved Chemical Resistance: The tightly bound network reduces the ability of solvents to penetrate the polymer matrix and cause swelling.

The ability to tune the crosslink density by adjusting NPGDMA concentration is a critical tool for material design. For instance, in the fabrication of monolithic chromatographic columns, the NPGDMA concentration is carefully controlled to balance permeability and separation efficiency.

Table 1: Effect of NPGDMA Concentration on Polymer Network Properties

NPGDMA ConcentrationCrosslink DensityResulting Material CharacteristicsExample Application Focus
Low (e.g., 5-10 wt%)LowMore flexible, potentially higher permeability, lower hardness.Balancing rigidity and gas transport in RGP contact lenses.
Moderate (e.g., 15-25 wt%)ModerateBalanced rigidity and permeability, optimized for specific performance.High-resolution separation in monolithic chromatographic columns.
HighHighHigh rigidity, hardness, thermal stability, and chemical resistance.Thermosetting resins requiring high durability. smolecule.com

Control of Polymer Architecture through this compound Incorporation

The incorporation of NPGDMA provides a powerful method for controlling the final polymer architecture, primarily due to its unique molecular structure. The central neopentyl group is bulky and rigid, which imposes significant steric constraints on the developing polymer network.

This structural rigidity distinguishes NPGDMA from more flexible crosslinking monomers, such as those with ethylene (B1197577) oxide spacers like triethylene glycol dimethacrylate (TEGDMA). nih.gov The key architectural consequences of using NPGDMA are:

Reduced Polymerization Shrinkage: The steric hindrance provided by the neopentyl group can lead to lower volumetric shrinkage during polymerization compared to more flexible dimethacrylates.

Formation of Rigid, Highly Branched Structures: The inability of the NPGDMA backbone to fold or rotate freely promotes the formation of a more open but rigid network topology. This contrasts with the more entangled and flexible networks formed with linear, flexible crosslinkers.

Enhanced Mechanical Properties: The inherent rigidity of the NPGDMA molecule is transferred to the macroscopic polymer network, resulting in materials with high hardness and modulus. This makes it a preferred component in applications where mechanical strength is paramount, such as in dental composites and robust 3D-printing resins. myskinrecipes.com

Structure Performance Relationships in Neopentyl Glycol Dimethacrylate Derived Polymeric Materials

Impact of Neopentyl Glycol Dimethacrylate's Branched Structure on Polymer Properties

The branched, gem-dimethyl structure of the neopentyl glycol core is a defining feature of NPGDMA. This branching significantly influences the final properties of the polymers it forms.

The rigid neopentyl backbone of NPGDMA contributes to a reduction in the free volume within the polymer structure. This is due to the steric hindrance provided by the gem-dimethyl groups, which restricts the mobility and packing of the polymer chains. A lower free volume is associated with increased thermal stability, as more energy is required to induce segmental motion of the polymer chains. Consequently, polymers incorporating NPGDMA often exhibit enhanced resistance to thermal degradation. The thermal stability of materials printed with NPGDMA-containing resins makes them suitable for functional applications. sigmaaldrich.com

The same structural rigidity that enhances thermal stability also plays a crucial role in the mechanical properties of NPGDMA-based polymers. The restricted chain mobility and efficient crosslinking facilitated by the dimethacrylate functionality lead to polymer matrices with high rigidity and hardness. This makes NPGDMA a valuable component in applications where mechanical strength is paramount, such as in dental composites and 3D printing resins. The compound is known for its ability to improve the mechanical properties of the resulting materials, including hardness and tensile strength. cymitquimica.com

As a crosslinking agent, NPGDMA forms covalent bonds between polymer chains, creating a three-dimensional network. This network structure significantly restricts the movement of the polymer chains, leading to an increase in the glass transition temperature (Tg). A higher Tg indicates that the material remains in a rigid, glassy state at higher temperatures. Furthermore, the crosslinked nature of the polymer and the reduced free volume limit the ability of solvent molecules to penetrate the polymer matrix, resulting in reduced solvent swelling.

Table 1: Impact of NPGDMA's Branched Structure on Polymer Properties

PropertyEffect of NPGDMA's Branched StructureScientific Rationale
Free Volume ReducedThe rigid neopentyl backbone and gem-dimethyl groups create steric hindrance, limiting polymer chain packing.
Thermal Stability EnhancedRestricted segmental motion due to lower free volume increases the energy required for thermal degradation. sigmaaldrich.com
Mechanical Rigidity & Hardness IncreasedThe rigid molecular structure and efficient crosslinking lead to a less flexible, harder polymer matrix. cymitquimica.com
Glass Transition Temperature (Tg) IncreasedThe formation of a crosslinked network restricts polymer chain mobility, raising the Tg.
Solvent Swelling ReducedThe dense, crosslinked network and low free volume hinder the penetration of solvent molecules.

The branched structure of NPGDMA also contributes to the hydrolytic stability of the polymers it forms. The neopentyl glycol core enhances the stability of the polymer towards water. wikipedia.org This is attributed to the steric hindrance provided by the gem-dimethyl groups, which can shield the ester linkages from hydrolytic attack. Comparative studies have indicated that polymers derived from NPGDMA exhibit superior hydrolytic stability when compared to those made with linear diacrylates like ethylene (B1197577) glycol dimethacrylate (EGDMA).

Role in Enhancing Adhesion and Flexibility of Cured Products

While NPGDMA is known for imparting rigidity, its derivatives, such as propoxylated neopentyl glycol diacrylate (NPG2PODA), can be used to balance these properties with improved flexibility and adhesion. eastomat.com The incorporation of flexible propylene (B89431) oxide units into the neopentyl glycol backbone can enhance the flexibility and adhesion of the cured products to various substrates. eastomat.com This is particularly important in applications like coatings and adhesives that need to withstand mechanical stress. eastomat.com For NPGDMA itself, its ability to form robust crosslinked networks during curing contributes to coatings with enhanced adhesion and durability. jiuanchemical.com In 3D printing, it facilitates high-resolution prints with excellent layer adhesion. sigmaaldrich.com

Contribution to Chemical and Environmental Resistance of Polymeric Systems

The incorporation of this compound (NPGDMA) into polymeric materials significantly enhances their resistance to chemical degradation and environmental weathering. This heightened stability is primarily attributed to the unique molecular architecture of the neopentyl glycol core within the NPGDMA monomer.

The central feature of the neopentyl glycol structure is the presence of two methyl groups attached to the α-carbon. This arrangement provides steric hindrance, a physical barrier that shields the ester linkages in the polymer network from attack by water and other chemical agents. This inherent structural protection is a key factor in the superior hydrolytic stability of NPGDMA-based polymers when compared to polymers derived from less sterically hindered dimethacrylates, such as ethylene glycol dimethacrylate (EGDMA). The neopentyl structure is known to enhance the stability of products derived from it against hydrolysis, high temperatures, and light exposure. nih.gov

The benefits of incorporating NPGDMA extend to environmental resistance. The stability of the neopentyl group towards heat and light contributes to the enhanced durability of coatings and other materials exposed to outdoor conditions. nih.govwikipedia.org This resistance to environmental degradation makes NPGDMA a valuable component in the formulation of industrial coatings and dental restorative materials, where longevity and performance under challenging conditions are paramount. smolecule.commyskinrecipes.com

Detailed Research Findings

Research has consistently demonstrated the positive impact of NPGDMA on the chemical and environmental resistance of polymeric systems. Comparative studies have highlighted the superior hydrolytic stability of NPGDMA-based materials. For instance, polyesters synthesized with neopentyl glycol (the precursor to NPGDMA) exhibit greater resistance to hydrolysis compared to those made with other diols. gantrade.com This is a direct consequence of the steric shielding provided by the gem-dimethyl groups.

The following table summarizes key research findings on the contribution of NPGDMA to the chemical and environmental resistance of polymeric systems:

Property InvestigatedPolymer SystemKey Finding
Hydrolytic Stability NPGDMA-based polymers vs. EGDMA-based polymersNPGDMA provides superior hydrolytic stability due to its branched, sterically hindered structure.
Chemical Resistance Thermosetting polymersCrosslinking with NPGDMA enhances the chemical resistance of the final polymer composite. smolecule.com
Solvent Swelling NPGDMA-based polymersThe rigid neopentyl backbone reduces free volume, leading to decreased solvent swelling.
Weather Resistance Polyester (B1180765) resinsThe neopentyl structure provides excellent resistance to weather conditions. nih.gov
UV Resistance CoatingsNPGDMA contributes to the resistance of coatings to environmental factors, including UV radiation. jiuanchemical.com
Durability Dental compositesIncorporation of NPGDMA improves the durability and resistance to wear and tear of dental materials. smolecule.com

Research Applications of Neopentyl Glycol Dimethacrylate in Advanced Materials Science

Neopentyl Glycol Dimethacrylate in Dental Materials Research

The oral environment presents a significant challenge for restorative materials, requiring a combination of high mechanical strength, durability, and biocompatibility. NPGDMA has been a subject of extensive research in dental materials, where it is often used as a crosslinking agent to enhance the properties of dental composites and resins.

Enhancing Mechanical Strength and Polymerization Efficiency in Dental Composites

In the formulation of dental composites, NPGDMA is frequently employed as a crosslinking agent to improve both the mechanical integrity and the efficiency of the polymerization process. The degree of conversion, which is the extent to which monomer double bonds are converted to single bonds during polymerization, is a critical factor influencing the final properties of the composite. Conventional dental composites typically achieve a degree of conversion between 50% and 75%. nih.gov However, for bulky monomers like Bis-GMA, the conversion can be less than 50%. nih.gov

The mechanical properties of the resulting polymer network, such as hardness and flexural strength, are directly influenced by the chemical structure of the monomers and the resulting crosslink density. nih.govpocketdentistry.com The addition of NPGDMA contributes to the formation of a more robust and durable dental composite.

Studies on Hydrogen Bonding Interactions in Dental Resin Photopolymerization

Hydrogen bonding plays a crucial role in the photopolymerization kinetics of dental resins. abstractarchives.comnist.gov Monomers commonly used in dental restoratives, such as urethane (B1682113) dimethacrylate (UDMA) and Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA), form extensive hydrogen bonds, which contribute to their high viscosity. abstractarchives.com This high viscosity can limit the degree of conversion during polymerization. nih.gov

NPGDMA, being a non-hydrogen bonding monomer, is often used as a diluent to reduce the viscosity of resin mixtures containing Bis-GMA or UDMA. abstractarchives.com Research has shown that in copolymerizations, resins containing NPGDMA demonstrate a greater rate increase over NPGDMA homopolymerization than do resins with hydrogen-bonding diluents like GDMA. abstractarchives.com Furthermore, NPGDMA-containing resins consistently achieve significantly higher final conversions. abstractarchives.com This suggests a synergistic effect where the reduction in hydrogen bonding-induced viscosity by NPGDMA allows for greater mobility and more complete polymerization of the other monomers in the resin system.

Comparative Research with Other Dimethacrylate Monomers in Dental Applications

The performance of NPGDMA in dental applications is often benchmarked against other dimethacrylate monomers. The most common monomer in dental composites is Bis-GMA, which is known for its high viscosity due to strong intermolecular hydrogen bonding. nih.govmdpi.com This high viscosity can hinder the incorporation of fillers and limit the degree of conversion. nih.gov To counteract this, low-viscosity diluent monomers are added.

Triethylene glycol dimethacrylate (TEGDMA) is a popular low-viscosity diluent. nih.gov However, its addition can lead to increased polymerization shrinkage. nih.gov NPGDMA presents an alternative as a non-hydrogen bonding diluent. abstractarchives.com Studies comparing comonomer pairs have shown that those with NPGDMA can achieve higher final conversions than those with hydrogen-bonding diluents. abstractarchives.com

Other monomers like ethoxylated bisphenol A dimethacrylate (EBPADMA) and urethane dimethacrylate (UDMA) are also used. nist.gov UDMA resins, when compared at similar diluent concentrations, are generally more reactive than Bis-GMA and EBPADMA resins. nist.gov The choice of dimethacrylate monomer and its concentration is critical in tailoring the final properties of the dental restorative material.

MonomerKey CharacteristicsImpact on Dental Resin
This compound (NPGDMA) Low viscosity, non-hydrogen bondingEnhances polymerization efficiency and final conversion. abstractarchives.com
Bisphenol A Glycidyl Dimethacrylate (Bis-GMA) High viscosity, strong hydrogen bondingProvides stiffness and durability but can limit conversion. nih.govmdpi.com
Triethylene Glycol Dimethacrylate (TEGDMA) Low viscosity, flexible chainIncreases conversion but can also increase polymerization shrinkage. nih.gov
Urethane Dimethacrylate (UDMA) High molecular weight, flexibleOffers good crosslinking capability and reactivity. nist.govmdpi.com
Glycerol Dimethacrylate (GDMA) Hydrogen bonding capabilityHigher initial polymerization rate but lower final conversion compared to NPGDMA. abstractarchives.com

This compound in Biomaterials Research

Beyond dental applications, NPGDMA is being investigated for its potential in a broader range of biomaterials, including nanocomposite films and hydrogels for tissue engineering. Its ability to form crosslinked networks with tailored properties makes it a valuable component in creating materials for biomedical use.

Development of Transparent Nanocomposite Films for Biomedical Applications (e.g., TiO₂ nanocomposites)

There is growing interest in developing transparent nanocomposite films with high refractive indices for various biomedical and optical applications. researchgate.net Research has demonstrated the successful creation of highly transparent titanium dioxide (TiO₂) nanocomposite polymer films using NPGDMA as one of the monomers. researchgate.net

In one study, a finely dispersed TiO₂ nanoslurry was prepared using a bead mill with NPGDMA as a disperse medium. researchgate.net This method allowed for the incorporation of high concentrations of TiO₂ (up to 65 wt.%) into the polymer film. researchgate.net The resulting nanocomposite films exhibited a high refractive index of 1.85 and a high transmittance of 81.5% at a thickness of 5 μm. researchgate.net The surface of these films was noted to be smoother compared to those prepared by direct dispersion methods. researchgate.net This research highlights the utility of NPGDMA in fabricating advanced optical materials for potential biomedical device applications.

PropertyValue
TiO₂ Concentration 65 wt.% researchgate.net
Refractive Index 1.85 researchgate.net
Transmittance (5 μm thickness) 81.5% researchgate.net

Research on this compound-Containing Hydrogels for Tissue Engineering

Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are extensively researched for tissue engineering applications. nih.gov They can provide a supportive scaffold for cell growth and tissue regeneration. mdpi.com Poly(ethylene glycol) (PEG)-based hydrogels are commonly used due to their low cytotoxicity and non-immunogenicity. nih.gov

While poly(ethylene glycol) dimethacrylate (PEGDMA) is a frequently used macromonomer for forming hydrogels, research has also explored the use of other dimethacrylates to tailor hydrogel properties. nih.govresearchgate.net For instance, studies on PEGDMA hydrogels have shown that properties like mechanical strength and water retention can be tuned by altering the concentration of the photoinitiator and water content during polymerization. researchgate.net The principles of crosslinking and network formation demonstrated in these studies are applicable to hydrogels incorporating other dimethacrylates like NPGDMA. The goal is to create hydrogels that can mimic the native extracellular matrix, support cell adhesion and proliferation, and have tunable degradation rates to facilitate tissue growth. nih.govmdpi.com

This compound in Optical Materials Research

NPGDMA is utilized in the research and development of advanced optical materials due to its ability to enhance physical properties and contribute to desirable optical characteristics.

Improving Oxygen Permeability and Hardness in Optical Devices (e.g., contact lenses)

In the field of optical medical devices, NPGDMA is used to improve the properties of contact lenses. Specifically, it helps to increase both the hardness and oxygen permeability of the lens material. Oxygen permeability is a critical property for contact lenses to ensure the cornea receives an adequate oxygen supply, preventing hypoxia-related complications. myskinrecipes.com While conventional hydrogel lenses allow oxygen to permeate through their water content, materials like NPGDMA can be incorporated into copolymer structures to enhance this property further. myskinrecipes.com Its role as a crosslinking agent also contributes to the mechanical strength and hardness of the final product, ensuring durability. kowa.eu

Research into oxygen-permeable contact lenses has involved copolymerizing various acrylate (B77674) and methacrylate (B99206) monomers. researchgate.net For instance, a patent describes copolymers of polysiloxanylalkyl acrylic esters with other esters, including neopentyl glycol diacrylate, to create materials with vastly increased oxygen permeability compared to conventional polymethylmethacrylate lenses. researchgate.net

Fabrication of Acid-Resistant Optical Transparencies

The chemical resistance of optical materials is crucial for their durability and performance in various environments. This compound is included in product formulations that are promoted for their chemical resistance. A technical data sheet from Kowa lists NPGDMA among a series of dimethacrylate monomers and notes the acid resistance of the product line. researchgate.net

PropertyValue
Acid ResistancepH 3
Alkali ResistancepH 13

Table data sourced from a product line overview that includes this compound. researchgate.net

This resistance is attributed to the stable, cross-linked polymer network formed during polymerization, which protects the material from chemical attack. smolecule.com This property is valuable for creating durable optical coatings and transparencies that can withstand exposure to acidic environments without degrading.

Development of High Refractive Index Nanocomposite Films

This compound plays a key role in the fabrication of advanced nanocomposite films with a high refractive index (RI). jst.go.jp Such films are essential for applications in liquid crystal displays (LCDs) and other optical devices. To achieve a high refractive index, nanoparticles of materials like titanium dioxide (TiO2) are dispersed within a polymer matrix.

Researchers have successfully developed transparent nanocomposite films containing a high concentration of TiO2 (up to 65 wt%) by using NPGDMA as one of the monomers in the polymer matrix. jst.go.jp In this process, a bead mill is used to finely disperse the TiO2 nanoparticles in a medium containing NPGDMA and an organic solvent. jst.go.jp The subsequent polymerization of the monomer results in a smooth, transparent film. This method makes it possible to create films that are not only highly transparent but also possess a significantly high refractive index. jst.go.jp

MaterialTiO₂ Concentration (wt%)Refractive IndexTransmittance (%)Film Thickness (µm)Source
NPGDMA-TiO₂ Nanocomposite Film651.8581.55 jst.go.jp

The use of NPGDMA is effective in creating these high-RI films because it forms a robust matrix that can incorporate a high load of nanoparticles without sacrificing transparency. jst.go.jp

Application in Specialized Optical Components Research

This compound (NPGDMA) is a significant monomer in the development of materials for specialized optical components. Its role in the production of optical lenses is valued for ensuring clarity and preventing yellowing over time. myskinrecipes.com The inherent properties of the neopentyl glycol structure, which is the precursor to NPGDMA, provide excellent stability against light, which is a critical attribute for optical applications. gantrade.comwikipedia.orgpenpet.com Research into optical medical devices, such as rigid gas-permeable (RGP) contact lenses, has explored the use of NPGDMA to enhance hardness. Studies have investigated copolymerizing NPGDMA with siloxane-containing monomers, like tris(trimethylsiloxy)silyl methacrylate, to improve the oxygen permeability of contact lenses while maintaining mechanical strength and rigidity. The broader field of fabricating advanced optical elements like Graded Index of Refraction (GRIN) lenses often utilizes photopolymerization techniques, a process to which NPGDMA is well-suited. researchgate.net

This compound in Additive Manufacturing (3D Printing) Research

In the rapidly advancing field of additive manufacturing, particularly in vat photopolymerization methods, this compound is a frequently utilized compound. It is a key ingredient in photopolymerizable resins for applications that demand precision and durability. smolecule.com

Contribution to Rigidity in Photopolymer Formulations for 3D Printing

Table 1: Influence of this compound on Photopolymer Resin Properties

Property Finding Research Insight
Rigidity/Stiffness NPGDMA significantly increases the rigidity of the cured polymer. The formation of a densely cross-linked network enhances the material's mechanical strength. smolecule.com
Hardness Its inclusion in formulations improves the hardness of the final product. myskinrecipes.com The crosslinking action of NPGDMA contributes to a more robust and scratch-resistant surface. myskinrecipes.com

| Dimensional Stability | Contributes to higher accuracy in printed parts by mitigating polymerization shrinkage. google.com | A rigid polymer network helps to maintain the intended geometry of the printed object. |

Research in Stereolithography (SLA) and Digital Light Processing (DLP) Applications

Stereolithography (SLA) and Digital Light Processing (DLP) are high-resolution 3D printing technologies that rely on the selective photopolymerization of a liquid resin. amfg.ai NPGDMA's rapid polymerization characteristics make it a valuable component in resin formulations for these techniques. smolecule.com Research in this area often involves formulating new resins by combining various monomers to achieve specific properties. For instance, studies have explored blending urethane dimethacrylate (UDMA) with other dimethacrylates to create biocompatible resins for SLA printing, highlighting the importance of viscosity for printability. researchgate.netnih.gov While many dimethacrylates are used, the principles of controlling properties through formulation are broadly applicable. nih.govnih.gov The low viscosity of many acrylate and methacrylate monomers is a key factor for their use in SLA and DLP, as it allows for smooth resin flow and layer recoating during the printing process. mdpi.com Research continues to optimize resin formulations containing monomers like NPGDMA for an expanding range of applications, from engineering prototypes to biomedical devices. researchgate.netnih.gov

This compound in Thermosetting Polymers and Coatings Research

The structural characteristics of this compound make it an important component in the research and development of high-performance thermosetting polymers and industrial coatings.

Design of High Thermal Stability and Chemical Resistance Polymers

The precursor to NPGDMA, neopentyl glycol (NPG), is known for its cruciform structure, which provides significant steric hindrance. penpet.combdmaee.net This molecular architecture is a key factor in the high thermal and chemical stability of polymers derived from it. penpet.combdmaee.net When NPGDMA is polymerized, it creates a densely crosslinked thermoset. This network structure, combined with the inherent stability of the neopentyl group, results in polymers with excellent resistance to heat, water, and chemicals. gantrade.comsmolecule.comeastman.com Research focuses on leveraging these properties to create durable materials for demanding environments. The steric shielding effect of the neopentyl structure helps protect the polymer backbone from degradation at high temperatures and under UV exposure. bdmaee.net

Table 2: Characteristics of NPGDMA-Based Thermosetting Polymers

Property Feature Underlying Structural Reason
Thermal Stability The polymer exhibits high resistance to thermal degradation. penpet.comsmolecule.com The stable neopentyl structure features steric hindrance that protects the polymer's ester bonds. bdmaee.net
Chemical Resistance The material shows low swelling and high resistance to chemical attack. eastman.com The densely crosslinked network physically limits the penetration of solvents and other chemicals. smolecule.com
Water Resistance Polymers made with NPGDMA demonstrate good resistance to hydrolysis. gantrade.compenpet.com The non-polar nature and steric hindrance of the neopentyl group retard hydrolysis. gantrade.com

| Hardness | The resulting thermoset is typically hard and durable. myskinrecipes.com | High crosslink density creates a rigid polymer matrix. smolecule.com |

Research on Durability and Environmental Degradation Resistance in Industrial Coatings

In the field of industrial coatings, durability and resistance to environmental factors are paramount. This compound is utilized in coating formulations to enhance these properties. smolecule.com The stability of the neopentyl glycol structure contributes to excellent weathering performance and resistance to humidity and stains in the final coating. eastman.com Research shows that polyester (B1180765) resins formulated with neopentyl glycol resist degradation from UV exposure and maintain their integrity in outdoor applications. bdmaee.net This makes NPGDMA a subject of research for developing long-lasting, protective coatings for industries such as transportation, aerospace, and industrial maintenance. eastman.com The goal of this research is to create coatings that provide a robust barrier against environmental stressors, thereby extending the service life of the coated products. smolecule.com

Chemical Compounds Mentioned:

Chemical Name
1,6-hexanediol diacrylate (HDDA)
Di(ethylene glycol) dimethacrylate (DEGDMA)
Ethylene (B1197577) glycol dimethacrylate (EGDMA)
Formaldehyde
Isobutyraldehyde
Methacrylic acid
Neopentyl glycol
This compound
Poly(ethylene glycol) diacrylate (PEGDA)
Poly(ethylene glycol) dimethacrylate (PEGDMA)
Polypropylene glycol (PPG)
Tri(ethylene glycol) dimethacrylate (TEGDMA)
Trimethylolpropane triacrylate (TMPTA)
Tris(trimethylsiloxy)silyl methacrylate
Urethane dimethacrylate (UDMA)
Zirconia

This compound in Phase Change Materials (PCMs) Research

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy during a phase transition, making them ideal for thermal energy storage and management. jiuanchemical.com Research has explored the use of neopentyl glycol, a solid-solid PCM, in various composite materials to enhance thermal properties. mdpi.comresearchgate.net While neopentyl glycol itself is the primary component, dimethacrylate derivatives are crucial for creating stable, crosslinked structures in some advanced PCM applications.

Role as a Shape Stabilizer in Composite PCMs (e.g., paraffin (B1166041)/boron nitride composites)

Shape-stabilized PCMs (SSPCMs) are designed to maintain their shape even when the PCM component is in its liquid state, preventing leakage and improving handling. mdpi.comdocumentsdelivered.com This is often achieved by incorporating the PCM into a supporting matrix. While neopentyl glycol itself can act as an active supporting matrix for other PCMs like n-alkanes (e.g., docosane), the principle of using a polymeric structure to provide shape stability is central to SSPCM research. mdpi.comresearchgate.net

In the context of composite PCMs, such as those containing paraffin and boron nitride, the goal is to improve thermal conductivity and energy storage capacity. researchgate.net Research has shown that paraffin-based composites with hexagonal boron nitride (h-BN) nanosheets exhibit enhanced thermal conductivity. researchgate.net The role of a crosslinking agent like NPGDMA in such systems would be to polymerize and form a rigid network that encapsulates the paraffin and h-BN, thus preventing leakage of the molten paraffin and ensuring the structural integrity of the composite. This polymeric network effectively "stabilizes" the shape of the material.

Studies on other SSPCMs have demonstrated the effectiveness of using a matrix material. For instance, expanded graphite (B72142) has been successfully used as a supporting matrix for organic PCMs like paraffins and fatty acids, where the graphite's porous structure provides high capillary forces to retain the molten PCM. mdpi.com Similarly, epoxy resin has been used to encapsulate neopentyl glycol to prevent its volatilization at higher temperatures, a form of physical encapsulation that maintains the material's integrity. researchgate.net The function of a crosslinked polymer from NPGDMA would be analogous, providing a robust, chemically inert framework for the PCM.

Studies on Enhanced Thermal Management for Electronic Devices

The effective dissipation of heat is a critical challenge in the design of modern electronic devices. psu.edu PCMs are being investigated as a passive thermal management solution due to their ability to absorb heat generated by electronic components, thereby maintaining a more stable operating temperature. nih.govgoogle.com Neopentyl glycol, as a PCM, has been considered for such applications due to its phase-change properties. jiuanchemical.comnasa.gov

Research into thermal management systems for electronics has explored various materials and methods. For example, the use of PCM nanocomposites, such as neopentyl glycol with copper oxide (CuO) nanoparticles, has been studied to improve heat transfer rates. nih.gov The addition of thermally conductive fillers is a common strategy to overcome the inherently low thermal conductivity of many organic PCMs. researchgate.net

In a composite PCM designed for electronic cooling, NPGDMA would serve as the crosslinking monomer to create a solid, stable polymer matrix. This matrix would house the PCM (like paraffin or neopentyl glycol) and thermally conductive fillers (like boron nitride). The resulting solid composite can be molded into specific shapes to fit around electronic components, providing a reliable and form-stable heat sink. The crosslinked structure ensures that the PCM does not leak, which is crucial for protecting sensitive electronic parts.

This compound in Chromatographic Monolith Research

Monolithic columns represent a significant development in separation science, offering an alternative to traditional packed columns for techniques like high-performance liquid chromatography (HPLC) and capillary electrochromatography (CEC). These columns consist of a single, continuous porous rod. The selection of monomers and crosslinkers is critical as it dictates the pore structure and chemical properties of the monolith, which in turn govern its separation performance. nih.gov

Use as a Crosslinking Monomer in Organic Monolith Synthesis for HPLC and CEC

NPGDMA is utilized as a crosslinking monomer in the synthesis of organic polymer monoliths. nih.gov In this process, a polymerization mixture containing a primary monomer, a crosslinking monomer (like NPGDMA), a porogenic solvent, and a radical initiator is introduced into a capillary or column and then polymerized. The crosslinker is fundamental to forming the three-dimensional, porous structure of the monolith.

The proportion of the crosslinking agent to the primary monomer has a significant impact on the final properties of the monolith. nih.gov A higher concentration of the crosslinker generally leads to a more rigid structure with a different pore size distribution. The choice of crosslinker, such as NPGDMA, influences the mechanical stability of the monolith, its permeability, and its resistance to swelling or shrinking in different solvents. nih.gov

Influence on Monolith Morphological Features and Performance

The use of NPGDMA as a crosslinker directly influences the morphological features of the resulting monolith, which includes its pore size distribution and surface area. These features are paramount to the monolith's performance in chromatographic separations. Highly crosslinked networks can lead to an increase in the concentration of mesopores and a larger surface area, which can enhance separation efficiency. nih.gov

The rigidity imparted by NPGDMA contributes to the mechanical stability of the monolith, allowing for higher flow rates without column bed collapse, a potential issue in packed columns. Furthermore, the chemical nature of NPGDMA can affect the surface chemistry of the monolith, influencing its interaction with analytes and thus its selectivity. The optimization of the monomer-crosslinker ratio is a key aspect of developing monolithic columns with high permeability and efficiency for the separation of small molecules. nih.gov

This compound in Adhesive Formulations

NPGDMA is employed in the formulation of adhesives where it functions as a crosslinking agent. myskinrecipes.com Its inclusion in an adhesive formulation contributes to creating strong and durable bonds. Upon curing, typically through a polymerization reaction, NPGDMA forms a crosslinked polymer network that enhances the cohesive strength and thermal stability of the adhesive. myskinrecipes.com This makes adhesives containing NPGDMA suitable for applications requiring robust performance and resistance to temperature variations. The improved hardness and durability imparted by NPGDMA are valuable attributes in high-performance adhesive systems.

Enhancing Water Resistance and Toughness in Soy-Based Adhesives

Extensive searches for research detailing the specific application of this compound (NPGDMA) as a cross-linking agent to enhance the water resistance and toughness of soy-based adhesives did not yield specific studies on this compound. The available scientific literature focuses on a variety of other cross-linking agents to improve the inherent weaknesses of soy protein adhesives, such as poor water resistance and brittleness. mdpi.comresearchgate.net

While direct research on NPGDMA is not present in the search results, numerous studies investigate a similarly named compound, Neopentyl Glycol Diglycidyl Ether (NGDE), for this exact purpose. mdpi.comnih.govbohrium.com Research shows that NGDE, a long-chain cross-linker, effectively improves both the water resistance and toughness of soybean meal-based adhesives. mdpi.comnih.govbohrium.com This is achieved through the formation of a dense cross-linking network between the epoxy groups of NGDE and the active groups within the soy protein molecules. mdpi.comnih.gov This chemical reaction and the resulting network structure create a smoother, denser fracture surface in the cured adhesive, which helps to prevent moisture intrusion. mdpi.comnih.gov

For instance, the addition of 6 grams of NGDE to a soybean meal-based adhesive was found to improve its water resistance by 12.5%. mdpi.comnih.gov In plywood applications, this modification led to a significant 286.2% increase in tensile shear strength, reaching 1.12 MPa, a value that meets the requirements for interior-use plywood. mdpi.comnih.govbohrium.com The enhancement is attributed not only to improved water resistance but also to an increase in the adhesive's toughness and a reduction in its viscosity. mdpi.comnih.gov

Other researched cross-linkers for improving soy adhesive properties include phenol-formaldehyde-glutaraldehyde (PFG), natural tannins, and glyoxal. researchgate.netnih.govnih.govmdpi.com These agents also work by creating cross-linked networks within the adhesive to bolster its strength and resistance to moisture. nih.govnih.govmdpi.com

It is crucial to distinguish between this compound (NPGDMA) and Neopentyl Glycol Diglycidyl Ether (NGDE), as they are chemically distinct compounds with different reactive functional groups (dimethacrylate vs. diglycidyl ether). Therefore, the performance and reaction mechanisms of NGDE cannot be directly attributed to NPGDMA. No data is available from the search results to populate a table on the effects of this compound on soy-based adhesives.

Advanced Analytical Characterization Methodologies in Neopentyl Glycol Dimethacrylate Polymerization Research

Spectroscopic Techniques for Structural Elucidation and Functional Group Analysis

Spectroscopy is a cornerstone of polymer characterization, providing detailed insights into chemical structure and the transformation of functional groups during polymerization.

Fourier Transform Infrared (FTIR) Spectroscopy for Methacrylate (B99206) Groups and Ester Linkages

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for monitoring the polymerization of NPGDMA. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations. By tracking the changes in specific absorption bands, one can follow the conversion of the monomer's reactive groups into the polymer backbone.

The polymerization of NPGDMA is primarily observed through the consumption of the methacrylate functional groups. The carbon-carbon double bond (C=C) of the methacrylate group has a characteristic stretching vibration that appears in the FTIR spectrum. As the polymerization proceeds, the intensity of this peak diminishes, indicating the conversion of monomer to polymer. A study on the polymerization of various methacrylate monomers recommends using the v(C-O) peak at 1320 cm⁻¹ for more reliable and reproducible results compared to the traditional v(C=C) peak at 1636 cm⁻¹, as it is less prone to noise interference. nih.govplos.org The ester linkages (C-O-C) and carbonyl groups (C=O) within the NPGDMA structure are also identifiable and serve as internal references, as their concentrations are expected to remain constant throughout the reaction. researchgate.net

Detailed Research Findings: In a typical FTIR analysis of NPGDMA polymerization, the spectrum of the unreacted monomer shows a prominent absorption peak corresponding to the methacrylate C=C stretch. Upon initiation of polymerization (e.g., by UV light or thermal initiators), a time-resolved series of spectra is collected. The degree of conversion can be quantified by comparing the decrease in the area of the C=C peak (around 1636-1638 cm⁻¹) against an internal standard peak that does not participate in the reaction, such as the ester carbonyl (C=O) stretching band around 1716-1720 cm⁻¹. researchgate.net Studies have shown that monitoring the C-O stretching doublet at 1300 and 1320 cm⁻¹ can also provide accurate conversion data. nih.gov

Table 1: Key FTIR Absorption Bands for Monitoring NPGDMA Polymerization

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupSignificance in Polymerization Analysis
~1716C=O StretchEster CarbonylServes as an internal standard; its intensity remains relatively constant. researchgate.net
~1636C=C StretchMethacrylatePrimary reaction peak; its decreasing intensity directly correlates with monomer conversion. nih.govnih.gov
~1320 & ~1300v(C-O) StretchEster & MethacrylateRecommended as a reliable reaction peak for quantifying conversion. nih.gov
~1160C-O-C StretchEster LinkageConfirms the integrity of the ester linkage in the polymer backbone. nih.gov
~2960C-H StretchAliphatic (Neopentyl)Can be used as another internal reference point.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of the NPGDMA monomer and the resulting polymer. It provides detailed information about the local chemical environment of each atom (specifically ¹H and ¹³C), allowing for verification of the molecule's structural integrity.

¹H NMR: In the ¹H NMR spectrum of the NPGDMA monomer, the key signals are the two sharp singlets for the vinyl protons of the methacrylate groups, which typically appear in the range of δ 5.5–6.1 ppm. The disappearance of these signals is the most direct evidence of successful polymerization, as the C=C double bonds are converted into C-C single bonds in the polymer backbone. The signals corresponding to the neopentyl group's protons (the methylene (B1212753) protons adjacent to the ester oxygen and the methyl protons) remain in the polymer spectrum, confirming the incorporation of this structural unit.

¹³C NMR: The ¹³C NMR spectrum provides complementary information. For the NPGDMA monomer, distinct signals for the vinyl carbons (C=C) are observed around δ 125 ppm and δ 136 ppm. The ester carbonyl carbon appears around δ 167 ppm. chemicalbook.com Upon polymerization, the signals for the vinyl carbons disappear and are replaced by new signals corresponding to the saturated carbons of the polymer backbone. The chemical shifts of the neopentyl group and the ester carbonyl carbon are largely unaffected, confirming that the polymerization has occurred through the intended methacrylate pathway without degrading the core structure.

Detailed Research Findings: Research confirms that NMR is a standard technique for validating the structure of NPGDMA. rsc.org For instance, the ¹H NMR spectrum clearly shows the vinyl protons at approximately 5.6 and 6.1 ppm and the neopentyl methyl protons as a singlet around 1.0 ppm. The methylene protons adjacent to the ester group are observed around 3.8 ppm. In the ¹³C NMR spectrum, the ester carbonyl carbon is found near 167 ppm, the quaternary carbon of the neopentyl group is around 35 ppm, and the methyl carbons are near 22 ppm. Analysis of the polymer shows the absence of the vinyl proton and carbon signals, providing conclusive proof of polymerization.

Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) for NPGDMA Monomer and Polymer (in CDCl₃)

AssignmentNPGDMA MonomerPoly(NPGDMA)Rationale for Change
Vinyl Protons (=CH₂)~6.1 and ~5.5AbsentConsumption of C=C double bond during polymerization.
Methylene Protons (-O-CH₂-)~3.8~3.8The local environment is largely unchanged.
Methyl Protons (-C(CH₃)₂)~1.0~1.0The neopentyl group is not involved in the reaction.
Methacrylate Methyl (-C(CH₃)=)~1.9~0.8 - 1.2 (broad)The chemical environment changes significantly upon backbone formation.

Table 3: Typical ¹³C NMR Chemical Shifts (δ, ppm) for NPGDMA Monomer and Polymer (in CDCl₃)

AssignmentNPGDMA MonomerPoly(NPGDMA)Rationale for Change
Carbonyl Carbon (C=O)~167~177 (broad)Slight shift due to change from conjugated to saturated system.
Vinyl Carbons (=C(CH₃)- and =CH₂)~136 and ~125AbsentConsumption of C=C double bond during polymerization.
Methylene Carbon (-O-CH₂-)~68~68The local environment is largely unchanged.
Quaternary Carbon (-C(CH₃)₂-)~35~35The neopentyl group is not involved in the reaction.
Polymer Backbone CarbonsAbsent~45 and ~55 (broad)Formation of new C-C single bonds in the polymer main chain.

Chromatographic Methods for Molecular Weight Distribution and Purity Assessment

Chromatographic techniques are vital for separating components of a mixture, making them ideal for assessing the purity of the final polymer and characterizing its molecular weight distribution.

High-Performance Liquid Chromatography (HPLC) for Residual Monomers

High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate technique used to quantify the amount of unreacted NPGDMA monomer remaining in the final polymer product. The presence of residual monomer can significantly affect the material's properties and biocompatibility. Therefore, its quantification is crucial for quality control.

In a typical setup, the polymer is dissolved in a suitable solvent (e.g., acetonitrile), and an aliquot is injected into the HPLC system. A reverse-phase C18 column is commonly used, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. researchgate.net The monomer and polymer are separated based on their different affinities for the stationary phase. The eluting components are detected by a UV detector, as the methacrylate group has a UV absorbance. By comparing the peak area of the residual monomer in the sample to a calibration curve constructed from standard solutions of known NPGDMA concentrations, the exact amount of residual monomer can be determined. researchgate.net

Detailed Research Findings: Validated HPLC methods have been developed for the determination of residual monomers in various polymer systems, including those used in dental composites which often contain dimethacrylates. researchgate.netresearchgate.net These methods demonstrate high precision and accuracy, with limits of detection often in the micromolar range. For NPGDMA, a method would typically involve isocratic or gradient elution with an acetonitrile/water mobile phase and UV detection around 210-220 nm. The retention time for NPGDMA would be specific under defined conditions, allowing for its clear separation and quantification from the polymer, which typically elutes much earlier or is strongly retained.

Table 4: Representative HPLC Method Parameters for Residual NPGDMA Analysis

ParameterTypical Value / Condition
Column Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile / Water gradient (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV Absorbance at ~215 nm
Temperature 25-40 °C
Analyte Neopentyl glycol dimethacrylate (residual monomer)

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most important technique for determining the molecular weight distribution of polymers. researchgate.net GPC separates molecules based on their hydrodynamic volume in solution. The apparatus consists of a column packed with porous gel beads. researchgate.net When a polymer solution passes through the column, larger molecules cannot enter the pores and thus elute first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later.

This separation by size allows for the determination of several key parameters:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₒ): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mₒ to Mₙ (PDI = Mₒ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse polymer, where all chains have the same length.

Detailed Research Findings: GPC is routinely used to characterize poly(methacrylates). For poly(NPGDMA), a GPC system would typically use tetrahydrofuran (B95107) (THF) as the mobile phase and a set of columns with varying pore sizes to cover a broad molecular weight range. The system is calibrated using polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate). researchgate.net The resulting chromatogram, a plot of detector response versus elution time, is converted into a molecular weight distribution curve, from which Mₙ, Mₒ, and PDI are calculated. This data is critical for correlating polymerization conditions with the final polymer architecture.

Multi-Angle Laser Light Scattering (MALLS) for Absolute Molecular Weight Determination

While GPC is excellent for determining relative molecular weight distribution, its accuracy depends on the use of appropriate calibration standards. For novel or complex polymers like branched poly(NPGDMA), suitable standards may not be available. Multi-Angle Laser Light Scattering (MALLS) is a powerful detector that, when coupled with a GPC system (SEC-MALLS), allows for the determination of the absolute molecular weight without the need for column calibration. wikipedia.orgmalvernpanalytical.com

A MALLS detector measures the intensity of light scattered by the polymer molecules at multiple angles as they elute from the GPC column. lut.fiwisc.edu The intensity of the scattered light is directly proportional to the product of the polymer's molecular weight and its concentration. By combining the light scattering data with the concentration data from a concentration detector (like a refractive index detector), the absolute weight-average molecular weight (Mₒ) can be calculated for each fraction eluting from the column. wyatt.com

Detailed Research Findings: The SEC-MALLS technique provides a direct, first-principles measurement of molecular weight. wyatt.com For molecules with a radius of gyration larger than approximately 10-15 nm, the angular dependence of the scattered light can also be used to determine the molecule's size. malvernpanalytical.comwisc.edu This is particularly valuable in studying the branching architecture of poly(NPGDMA), as it can reveal how the polymer's conformation changes with molecular weight. This technique eliminates the inaccuracies associated with conventional GPC calibration, providing a true and absolute measure of the polymer's molar mass and size distribution.

Thermal Analysis Techniques for Polymerization and Crosslinking Evaluation

Thermal analysis techniques are pivotal in understanding the polymerization and crosslinking behavior of this compound (NPGDMA). These methods provide critical data on the thermal properties and stability of the resulting polymers.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) and Crosslinking Efficiency

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the glass transition temperature (Tg) of polymers derived from this compound. The Tg is the temperature at which an amorphous or semi-crystalline polymer transitions from a rigid, glassy state to a more flexible, rubbery state. tainstruments.comthermalsupport.com This transition is observed as a step-like change in the heat capacity of the material in a DSC thermogram. tainstruments.comnetzsch.com The midpoint of this step is typically reported as the Tg. thermalsupport.com

The Tg is a crucial parameter as it dictates the upper use temperature of the resulting polymer and provides insights into the polymer's molecular structure. tainstruments.com Factors that increase the stiffness of the polymer chains, such as a higher degree of crosslinking, will generally lead to a higher Tg. thermalsupport.com Therefore, DSC can be used to indirectly assess the crosslinking efficiency of NPGDMA polymerization. An increase in the Tg of a crosslinked polymer compared to its linear counterpart can indicate successful crosslinking. researchgate.net

The extent of the reaction, or conversion, during polymerization can be correlated with the heat flow measured by DSC. researchgate.net The rate of conversion is proportional to the heat flow, and the temperature dependence of the reaction rate often follows the Arrhenius equation. researchgate.net This allows for the determination of kinetic parameters of the curing system from DSC data. researchgate.net

Table 1: Key Parameters in DSC Analysis of NPGDMA Polymers

ParameterDescriptionSignificance
Glass Transition Temperature (Tg) The temperature at which the polymer changes from a glassy to a rubbery state. tainstruments.comnetzsch.comIndicates the thermal properties and the degree of crosslinking. thermalsupport.comresearchgate.net
Change in Heat Capacity (ΔCp) The magnitude of the step change in heat capacity at the Tg. netzsch.comRelates to the amount of amorphous material undergoing the transition.
Enthalpy of Cure The total heat released during the polymerization reaction.Proportional to the extent of reaction and can be used to determine the degree of cure.

Thermogravimetric Analysis (TGA) for Thermal Stability and Char Formation

Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is widely used to evaluate the thermal stability of polymers based on this compound. The TGA thermogram provides information about the decomposition temperatures of the polymer, the amount of volatile components, and the amount of residual char at the end of the analysis.

The thermal stability of a polymer is a critical factor for its application, and TGA can precisely determine the onset of degradation and the temperature at which the maximum rate of decomposition occurs. researchgate.netmdpi.com For polymers derived from NPGDMA, TGA can be used to assess how different formulations or the incorporation of additives affect their thermal resistance. mdpi.com

Char formation, the carbonaceous residue left after the thermal degradation of a polymer, can also be quantified using TGA. The char yield is an important parameter as it can be related to the flame retardancy of the material. A higher char yield often correlates with improved fire resistance.

Table 2: Information Obtained from TGA of NPGDMA Polymers

ParameterDescriptionSignificance
Onset of Decomposition (T_onset) The temperature at which the polymer starts to lose mass.Indicates the beginning of thermal degradation.
Temperature of Maximum Decomposition Rate (T_max) The temperature at which the rate of mass loss is highest.Characterizes the primary decomposition event. researchgate.net
Residual Mass (Char Yield) The percentage of the initial mass remaining at the end of the TGA experiment.Relates to the material's tendency to form a protective char layer and its flame retardancy.

Other Specialized Characterization Methods

Beyond thermal analysis, a range of other specialized techniques are employed to gain a deeper understanding of the complex processes and resulting structures in NPGDMA polymerization research.

Agarose (B213101) Gel Electrophoresis for Complex Formation Studies

Agarose gel electrophoresis is a technique typically used for the separation of large biomolecules like DNA and RNA based on their size and charge. sandiego.edu The separation occurs as charged molecules move through a porous agarose gel matrix under the influence of an electric field. sandiego.edu While not a standard method for studying synthetic polymers like those from NPGDMA, its principles could be adapted for specific research questions, such as investigating the formation of complexes between the polymer and other molecules. The migration of molecules through the gel is influenced by the size and shape of the molecule, with smaller molecules generally moving faster through the pores of the gel. sandiego.edu

Acid-Base Titration for Proton Buffering Capacity Analysis

Acid-base titration is a classic analytical method used to determine the concentration of an acid or a base by neutralizing it with a solution of a known concentration. In the context of NPGDMA-based polymers, particularly those designed for biomedical applications, this technique could be used to analyze the proton buffering capacity. For instance, if the polymer system incorporates functional groups that can be protonated or deprotonated, titration can quantify the ability of the polymer to resist changes in pH. This is particularly relevant for applications such as drug delivery systems or scaffolds for tissue engineering.

Microscopy Techniques for Polymer Morphology and Fracture Surface Analysis

Microscopy techniques are indispensable for visualizing the morphology of polymers derived from this compound and for analyzing their fracture surfaces. Scanning Electron Microscopy (SEM) is a powerful tool for this purpose, offering high resolution and a large depth of field to examine the topographical features of a sample. nanoscience.comnih.gov

Analysis of the polymer morphology with SEM can reveal details about the pore structure, phase separation, and the distribution of any fillers or additives within the polymer matrix. mdpi.com For instance, in the creation of porous scaffolds, SEM can be used to characterize the size, shape, and interconnectivity of the pores, which are critical for applications like tissue engineering. researchgate.net

Fractography, the study of fracture surfaces, is a key application of SEM in materials science. nanoscience.comnist.gov By examining the features on a fractured surface, it is possible to determine the cause of failure. nih.gov Features such as hackle lines and wake hackle can indicate the direction of crack propagation. nih.gov This analysis provides valuable information about the mechanical properties and failure mechanisms of NPGDMA-based polymers. nih.govnih.gov

Theoretical and Computational Investigations of Neopentyl Glycol Dimethacrylate Systems

Conformational Studies of Neopentyl Glycol Dimethacrylate Monomers

The three-dimensional structure of the NPGDMA monomer significantly influences its reactivity and the properties of the resulting polymer. Conformational analysis, a branch of theoretical chemistry, is employed to determine the stable arrangements of atoms in a molecule and the energy differences between them. These studies are crucial for understanding how the monomeric units will orient themselves before and during polymerization.

The flexibility of the NPGDMA monomer arises from the rotation around several single bonds, particularly those connecting the central neopentyl group to the two methacrylate (B99206) moieties. Computational studies can map the potential energy surface of the molecule as a function of these rotational angles (dihedral angles). By identifying the low-energy conformations, researchers can predict the most probable shapes the monomer will adopt in a given environment.

Modeling of Reaction Environments in Polymerization Processes

The polymerization of NPGDMA is a complex process influenced by various factors, including the concentration of monomers, initiators, and the presence of a solvent. Computational models can simulate these reaction environments to provide a microscopic view of the polymerization process.

These models often employ molecular dynamics (MD) simulations, which track the positions and velocities of atoms and molecules over time. By simulating the interactions between NPGDMA monomers, free radicals (generated from the initiator), and other components of the system, researchers can study the initiation, propagation, and termination steps of the polymerization reaction.

Key parameters that can be investigated through these simulations include:

Monomer Diffusion: How quickly NPGDMA monomers move through the reaction medium to reach active polymer chains.

Radical Accessibility: The ease with which a free radical can attack the double bond of a methacrylate group, which is influenced by the monomer's conformation and the surrounding environment.

Local Concentration Effects: How the concentration of monomers and growing polymer chains varies at the microscopic level, which can affect the reaction rate and the structure of the resulting polymer.

Computational Models for Polymer Film Growth and Network Formation

NPGDMA is a difunctional monomer, meaning each molecule has two polymerizable groups. This allows it to act as a cross-linker, forming a three-dimensional polymer network. Computational models are essential for understanding how these complex networks grow and what their final structure will be.

Kinetic Monte Carlo (kMC) and other coarse-grained simulation techniques are often used to model polymer network formation. These methods can simulate the growth of the polymer network over longer time scales than are accessible with all-atom MD simulations. They do this by representing groups of atoms as single "beads" and modeling the probabilistic nature of chemical reactions.

These models can predict key structural features of the polymer network, such as:

Cross-link Density: The number of cross-links per unit volume, which is a primary determinant of the material's mechanical properties.

Cycle Rank: The number of elastically effective chains in the network, which influences the material's elasticity.

Heterogeneity: The spatial variation in cross-link density, which can lead to the formation of regions with different mechanical properties within the material.

By systematically varying parameters in the model, such as the initiator concentration or the reaction temperature, researchers can explore how these conditions affect the final network architecture. This predictive capability is crucial for designing materials with specific properties, such as high strength, flexibility, or thermal stability. Machine learning models, such as gradient boosting decision trees and random forests, have also been used to predict the mechanical performance of resin composites containing NPGDMA with high accuracy.

Future Research Directions and Emerging Challenges in Neopentyl Glycol Dimethacrylate Science

Innovations in Synthesis and Polymerization Control for Novel Architectures

The synthesis of neopentyl glycol dimethacrylate is primarily achieved through esterification or transesterification. smolecule.com Traditional methods often involve catalysts like p-methyl benzenesulfonic acid or sodium bisulfate. smolecule.comgoogle.com Recent innovations focus on improving efficiency and sustainability. For instance, using a composite catalyst of carbonate and thiocyanate (B1210189) has been shown to shorten reaction times and improve efficiency, and these catalysts can be recycled. google.comgoogle.com Another novel approach is the experimental use of enzymatic catalysis with lipase (B570770) B, which, although slower, reduces energy consumption.

A significant frontier in NPGDMA science is the move beyond traditional free-radical polymerization to controlled/living radical polymerization (CLRP) techniques. mdpi.com Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are instrumental in this shift. tcichemicals.comnih.gov These techniques enable the synthesis of polymers with predetermined molecular weights, narrow distributions, and complex, well-defined architectures such as star and branched polymers. tcichemicals.comsigmaaldrich.comresearchgate.net The ability to create such novel structures opens up possibilities for materials with highly specific and advanced properties. sigmaaldrich.commonash.edu The development of these controlled polymerization methods is a key area of ongoing research, promising to unlock new applications for NPGDMA-based materials. mdpi.comrsc.org

Exploration of this compound in Multifunctional and Smart Materials

The inherent properties of NPGDMA, such as high stability against heat, light, and moisture, make it an excellent candidate for the development of multifunctional and smart materials. smolecule.com These advanced materials are designed to respond to external environmental stimuli, such as pH and temperature. rsc.orgrsc.org

Researchers are actively exploring the integration of NPGDMA into stimuli-responsive polymer systems. rsc.org For example, NPGDMA can be a component in hydrogels that change their properties in response to specific biological molecules or changes in pH, which has potential applications in drug delivery and tissue engineering. rsc.orgnih.gov The development of such "smart" hydrogels allows for the on-demand release of therapeutic agents.

Furthermore, NPGDMA is being investigated for its role in other smart material applications, including:

Self-healing coatings: Its durability and crosslinking ability are advantageous in creating robust coatings that can repair themselves.

Shape-memory polymers: The rigid network formed by NPGDMA can help materials remember and return to a predetermined shape.

Smart coatings: These can possess properties like self-cleaning and anti-reflection, useful for optical devices and protective surfaces.

Advanced Understanding of Structure-Property Relationships for Tailored Performance

The performance of polymers derived from this compound is intrinsically linked to their molecular and network structure. A deeper, more quantitative understanding of these structure-property relationships is a key research focus for creating materials with tailored performance. nih.govmdpi.com

The rigid neopentyl group in NPGDMA is a defining feature, contributing to reduced free volume in polymers, which in turn enhances thermal stability and mechanical rigidity. As a crosslinking agent, NPGDMA forms covalent bonds that increase the glass transition temperature (Tg) and improve chemical and hydrolytic stability compared to more flexible crosslinkers like ethylene (B1197577) glycol dimethacrylate (EGDMA). mdpi.com

Key structural factors that are being investigated to control polymer properties include:

Monomer Chemical Structure: The inherent chemistry of the monomer is a primary determinant of the final polymer's characteristics. mdpi.com

Crosslink Density: This is a critical parameter that dictates the tightness of the polymer network. While a theoretical density can be calculated, the actual crosslink density is influenced by the degree of conversion and physical chain entanglements. mdpi.com

Network Morphology: The spatial organization of the polymer network, including the formation of microgel agglomerates, significantly affects mechanical properties, particularly impact resistance and brittleness. nih.gov

Advanced characterization techniques like small-angle neutron scattering (SANS) and atomic force microscopy (AFM) are being employed to probe the network structure at the nanoscale. nih.govnist.govnist.gov These studies help to correlate structural features, such as cluster formation and correlation length, with the mechanical properties of the resulting materials, like the shear modulus. nist.govnist.gov

Table 1: Influence of Monomer Structure on Polymer Network Properties

PropertyInfluence of NPGDMA StructureReference
Thermal Stability The rigid neopentyl backbone reduces free volume, improving thermal stability.
Mechanical Rigidity The bulky neopentyl group contributes to a more rigid polymer network.
Hydrolytic Stability The branched structure provides superior hydrolytic stability compared to linear analogues like EGDMA.
Glass Transition (Tg) As a crosslinker, it increases the Tg of the polymer.
Solvent Swelling The formation of a crosslinked network reduces solvent swelling.

Development of Sustainable Production and Application Methodologies

The chemical industry is increasingly focused on sustainability, and the production of neopentyl glycol (NPG), the precursor to NPGDMA, is a part of this trend. jiuanchemical.com Traditional synthesis routes for NPG rely on petrochemical feedstocks. nih.govjiuanchemical.com

Future research is heavily invested in developing sustainable alternatives:

Bio-based Feedstocks: A major push is towards producing NPG from renewable resources. jiuanchemical.com Companies are already offering "bio-balanced" NPG, produced using waste-based renewable raw materials like waste cooking oil, which significantly reduces the product's carbon footprint. pcimag.comlgcorp.com Research is also exploring the use of microbial fermentation and biocatalysis to produce NPG from renewable sources, moving away from fossil fuels. jiuanchemical.comjiuanchemical.com

Greener Synthesis: Efforts are being made to improve the traditional synthesis processes to make them more energy-efficient and to minimize waste. nih.gov This includes optimizing catalysts and reaction conditions. nih.govresearchgate.net

Sustainable Applications: The use of NPGDMA in environmentally friendly applications is also a key research area. Its low volatility helps reduce the emission of volatile organic compounds (VOCs). jiuanchemical.com It is a critical component in powder coatings, which are inherently more sustainable than liquid coatings as they emit minimal to zero VOCs. pcimag.com

Interdisciplinary Research Integrating this compound in Novel Scientific Domains

The unique properties of this compound are enabling its use in a variety of scientific fields beyond its traditional applications in coatings and adhesives. myskinrecipes.comchemicalbook.com This interdisciplinary approach is unlocking new possibilities and driving innovation.

Emerging areas where NPGDMA is making an impact include:

Biomedical and Dental Applications: NPGDMA is a key component in dental composites and restorations due to its mechanical strength and durability. myskinrecipes.com It is also being explored for biomedical uses such as in drug delivery systems and for creating biocompatible implants and tissue engineering scaffolds. jiuanchemical.com Its ability to form stable, crosslinked networks is crucial for these applications. smolecule.com

Advanced Manufacturing: In the field of 3D printing and photolithography, the rapid polymerization of NPGDMA under UV light is essential for creating precise, high-resolution three-dimensional structures. jiuanchemical.com

Nanotechnology: Researchers are exploring the use of NPGDMA in creating nanocomposite materials. Its reactivity and crosslinking capabilities make it suitable for developing materials with enhanced mechanical, electrical, or optical properties. jiuanchemical.com

The continued exploration of NPGDMA in these and other new domains will undoubtedly lead to the development of novel materials and technologies with significant scientific and industrial impact.

Q & A

Q. What are the optimal catalytic conditions for synthesizing NPGDMA, and how do different catalysts affect reaction efficiency?

NPGDMA is synthesized via transesterification of methyl methacrylate and neopentyl glycol. Sodium bisulfate (NaHSO₄) has been used as a catalyst, achieving yields >90% under reflux conditions (toluene solvent, 110–120°C, 4–6 hours). Alternative catalysts like acid resins or enzymatic systems may reduce byproducts but require longer reaction times. Methodological optimization should focus on catalyst loading, solvent selection, and temperature to balance efficiency and purity .

Q. How should researchers handle NPGDMA safely in laboratory settings?

Safety protocols include:

  • PPE : Tight-fitting goggles, face shields, nitrile gloves, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust, which can cause respiratory irritation .
  • Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with water. Avoid inducing vomiting if ingested—administer activated charcoal and seek medical help .

Q. What analytical methods are recommended for identifying NPGDMA in polymer matrices?

  • FT-IR : Peaks at 1720 cm⁻¹ (ester C=O) and 1635 cm⁻¹ (methacrylate C=C) confirm structure .
  • HPLC/GC-MS : Quantify residual monomer using C18 columns (acetonitrile/water mobile phase) or GC with FID detection .
  • NMR : δ 5.6–6.3 ppm (vinyl protons) and δ 1.2 ppm (neopentyl CH₃ groups) .

Q. How does NPGDMA concentration affect UV-curable resin polymerization kinetics?

As a crosslinker, NPGDMA increases crosslink density, accelerating gelation but potentially reducing flexibility. Real-time FT-IR or photo-DSC can monitor conversion rates. Optimal concentrations (10–20 wt%) balance cure speed and mechanical properties. Higher amounts may require UV intensity adjustments to avoid incomplete curing .

Q. How does NPGDMA improve impact resistance in TPU/PMMA blends?

At 5–10 wt%, NPGDMA enhances interfacial adhesion between TPU and PMMA phases via covalent bonding. Dynamic mechanical analysis (DMA) and Izod impact testing are critical for evaluating toughness. Process parameters (mixing temperature, curing time) must be optimized to prevent phase separation .

Advanced Research Questions

Q. Which machine learning models best predict the performance of NPGDMA composites?

Random Forest (RF) and XGBoost models achieve low prediction errors (RMSE <0.15, MAE <0.10) for mechanical properties like flexural strength. Feature importance analysis highlights crosslinker concentration and curing temperature as dominant variables .

Q. How does NPGDMA enhance oxygen permeability in rigid gas-permeable contact lenses?

As a siloxane copolymer crosslinker, NPGDMA reduces polymer chain mobility, creating microvoids that facilitate O₂ diffusion. Copolymerization with fluorinated monomers (e.g., HFIPA) further improves permeability (Dk >100 barrers) while maintaining rigidity .

Q. What factors determine NPGDMA’s efficiency in chromatographic monolithic columns?

Longer alkyl chains (e.g., neopentyl vs. ethylene glycol dimethacrylate) increase hydrophobicity and surface area, enhancing small-molecule separation. Porogen selection (e.g., tert-butanol/1,4-butanediol) and polymerization temperature (60–80°C) critically influence pore structure and column efficiency .

Q. How do NPGDMA plastic crystals contribute to barocaloric energy storage?

Near-spherical molecular packing enables reversible phase transitions under pressure, yielding entropy changes (ΔS ≈ 200 J/kg·K) for cooling applications. In situ XRD and calorimetry are used to map pressure-temperature phase diagrams .

Q. How does NPGDMA’s skin sensitization compare to other methacrylates?

NPGDMA has a sensitization score of 2.0 (local lymph node assay), higher than diethylene glycol dimethacrylate (1.1) but lower than 1,4-butanediol dimethacrylate (2.6). Mitigation strategies include using <5 wt% in formulations and adding antioxidants like BHT to reduce reactive byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.